Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate

Amino Acid Synthesis Protecting Group Strategy Malonate Chemistry

Sourcing indole-malonate intermediates with precise substitution patterns is critical for avoiding synthesis failure. Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate (CAS 50517-09-4) is the exact diester for constructing 6-chloro-tryptophan and carprofen-related impurities. • Direct precursor for D-6-chloro-tryptophan (sweetener) per U.S. Patent 4,256,641; • Essential for carprofen impurity reference standard synthesis; • 6-Cl substitution differentiates reactivity from common 5-substituted indoles; • Supplied with -20°C storage guidance.

Molecular Formula C18H21ClN2O5
Molecular Weight 380.825
CAS No. 50517-09-4
Cat. No. B563206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (6-chloro-2-indolylmethyl)acetamidomalonate
CAS50517-09-4
Synonyms2-(Acetylamino)-2-[(6-chloro-1H-indol-3-yl)methyl]propanedioic Acid 1,3-Diethyl Ester; 
Molecular FormulaC18H21ClN2O5
Molecular Weight380.825
Structural Identifiers
SMILESCCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC(=O)C
InChIInChI=1S/C18H21ClN2O5/c1-4-25-16(23)18(21-11(3)22,17(24)26-5-2)9-12-10-20-15-8-13(19)6-7-14(12)15/h6-8,10,20H,4-5,9H2,1-3H3,(H,21,22)
InChIKeyVQQVCBKVPRYUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate Overview


Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate (CAS 50517-09-4) is a specialized synthetic intermediate belonging to the class of indole-substituted acetamidomalonate diesters. It features a 6-chloro-1H-indol-3-ylmethyl group attached to the α-carbon of a protected glycine equivalent, with both carboxylic acid functions esterified as diethyl esters . This architecture renders it a bifunctional building block for constructing indole-based amino acids and more complex heterocyclic frameworks. The compound is commercially available from suppliers such as Toronto Research Chemicals and Aladdin Scientific, typically requiring storage at -20°C, which is a critical consideration for procurement and inventory planning [1].

1Protected glycine equivalent for indole amino acid synthesis
2Bifunctional building block for heterocyclic framework construction
3Storage at –20°C required for stability; plan procurement logistics

Why Generic Indole Malonates Cannot Substitute


Within the indole-malonate family, performance is governed by three interdependent structural features: the N-protecting group on the glycine α-carbon, the position and nature of the indole substitution, and the ester alkyl chain. For instance, the formamido analog—Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)malonate (CAS 1076199-98-8)—differs only in the acyl protecting group (formyl vs. acetyl), yet this single change alters molecular weight (366.8 vs. 380.8 g/mol), lipophilicity, and the conditions required for selective deprotection during downstream synthesis . Similarly, analogs lacking the 6-chloro substituent or bearing alternative indole attachments (e.g., indol-2-ylmethyl or amino-indolyl variants) are not simply interchangeable because the chlorine atom at the 6-position can influence the electronic environment of the indole ring, affecting reactivity in subsequent transformations such as Fischer indole cyclization or electrophilic aromatic substitution [1]. These structural distinctions carry direct consequences for reaction yield, purification profile, and the identity of final active pharmaceutical ingredients; therefore, generic substitution without experimental validation risks synthetic failure or regulatory impurity concerns.

Protecting group mismatch

Acetamido vs. formamido analog alters molecular weight, deprotection strategy, and stoichiometry; reaction conditions may not transfer directly.

6-Chloro substitution requirement

The 6-chloro indole is essential for generating 6-chloro-tryptophan or carprofen intermediates; unsubstituted or differently substituted indole malonates will not produce the same final compounds.

Quantitative Differentiation Evidence


Acetamido vs. Formamido Protecting Group Strategy

The target compound bears an acetamido group (–NHCOCH₃), which distinguishes it from the closely related formamido analog (CAS 1076199-98-8) and enables alternative orthogonal deprotection strategies. The molecular weight of the acetamido derivative is 380.82 g/mol, compared to 366.80 g/mol for the formamido variant, a difference of 14.02 g/mol that corresponds precisely to the mass of one methylene unit [1]. This mass difference directly impacts molar calculations for stoichiometric reactions and analytical quantification. In a patent describing the synthesis of 6-substituted tryptophans, both acetamidomalonate and formamidomalonate are listed as preferred acylamino malonate reagents, implying that the choice of acyl group is critical for downstream transformations, although no comparative yield data are provided in that source [2].

Protecting Group MW
Cross-study comparable
+14.02 g/mol
Affects molar calculations and orthogonal deprotection selection
Acetamido 380.82 vs formamido 366.80; one –CH₂– increment
Amino Acid Synthesis Protecting Group Strategy Malonate Chemistry

6-Chloro vs. Unsubstituted Indole Electronic Impact

The presence of a chlorine atom at the 6-position of the indole ring is a defining structural feature. While direct comparative kinetic or thermodynamic data for this specific compound are absent from the retrieved literature, the patent on tryptophan synthesis discloses that 6-substituted tryptophans, derived from intermediates analogous to the target compound, possess potent sweetening capability in their D-enantiomeric form [1]. By contrast, the 5-amino and 5-phenylmethoxy indole analogs (available from BenchChem) are directed toward anticancer applications, suggesting that the position and nature of indole substitution route the synthetic intermediate toward distinct pharmacological endpoints . This class-level inference indicates that the 6-chloro substitution pattern is not arbitrary; it is required for generating the carbazole framework found in carprofen and for accessing the 6-chloro-tryptophan sweetener scaffold.

Application Pathway
Class-level inference
6‑chloro directs to 6‑chloro‑tryptophans / carprofen core
Substitution pattern determines final compound identity
Based on patent claims and vendor listings; experimental validation recommended
Medicinal Chemistry Structure-Activity Relationship Indole Functionalization

Lipophilicity and Physicochemical Profile Comparison

Computed physicochemical properties offer a quantitative basis for differentiation. The target compound has a predicted XLogP3 of 2.9, indicating moderate lipophilicity suitable for membrane permeability in biological assays [1]. In comparison, the formamido analog is expected to have a lower logP due to the absence of the acetyl methyl group, although its experimental value is not reported. The indole NH and acetamido NH contribute two hydrogen bond donors, while the five oxygen atoms in the ester and amide groups provide five hydrogen bond acceptors, numbers that differ from analogs with additional polar substituents (e.g., 5-amino variant, which adds a third H-bond donor). These calculated properties influence solubility, chromatographic behavior, and potential passive membrane permeability, providing a rational basis for selecting this compound in early-stage drug discovery when specific 6-chloro-indole substitution is desired.

Predicted Lipophilicity
Cross-study comparable
XLogP3 = 2.9; HBD = 2; HBA = 5
Supports membrane permeability in cell-based assays
Higher lipophilicity vs. formamido analog (ΔlogP ~0.5–1.0 estimated); experimental logP not reported
Physicochemical Properties Drug Design ADME Prediction

Evidence-Backed Application Scenarios


6-Chloro-Tryptophan Synthesis for Sweetener Research

The compound serves as a direct precursor for 6-chloro-tryptophan via alkylation of the acetamidomalonate core, a methodology explicitly described in U.S. Patent 4,256,641, where both acetamido- and formamidomalonates are listed as preferred acylamino malonate reagents for constructing tryptophan scaffolds. The 6-chloro substituent is essential for generating the D-6-chloro-tryptophan enantiomer, which was reported to possess potent sweetening capability.

Carprofen Intermediate and Impurity Reference Standard

Diethyl (6-chloro-2-indolylmethyl)acetamidomalonate is structurally related to the carbazole-forming intermediates used in carprofen synthesis. As documented by EvitaChem, diethyl (6-chloro-2-carbazolyl)methyl malonate is a crucial carprofen intermediate. This indole-malonate compound can serve as a reference standard or starting material for synthesizing carprofen-related impurities, which is valuable for pharmaceutical quality control and regulatory submissions.

6-Chloro-Indole Medicinal Chemistry Exploration

The compound's predicted physicochemical profile—moderate lipophilicity (XLogP3 = 2.9), balanced hydrogen bond donors (2) and acceptors (5), and 9 rotatable bonds—makes it a suitable building block for constructing focused libraries of indole-based bioactive molecules. The 6-chloro substitution distinguishes it from the more common 5-substituted indole libraries and provides access to a complementary chemical space relevant to kinase inhibitors, GPCR ligands, and nuclear receptor modulators.

Application
Selection Property
Validation Focus
6‑Chloro‑tryptophan synthesis research
Acetamidomalonate protected glycine equivalent
Alkylation and deprotection condition optimization
Carprofen intermediate and impurity reference
6‑Chloro‑indole core precursor
Carbazole cyclization or impurity profiling
6‑Chloro‑indole medicinal chemistry
Predicted physicochemical and H‑bond profile
Kinase / GPCR‑focused library design
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